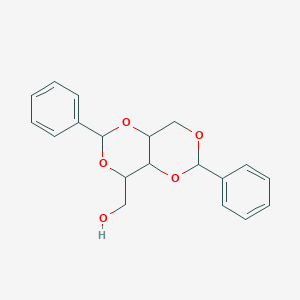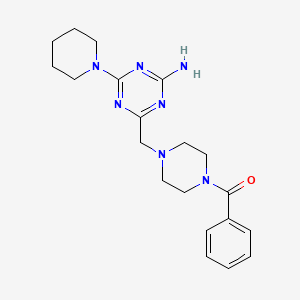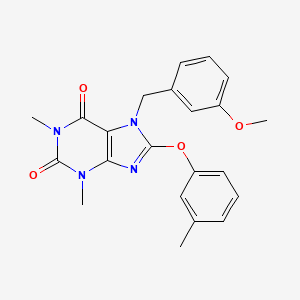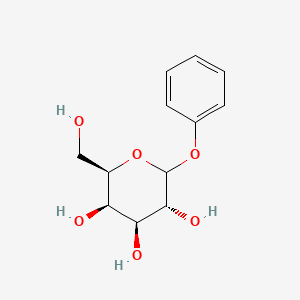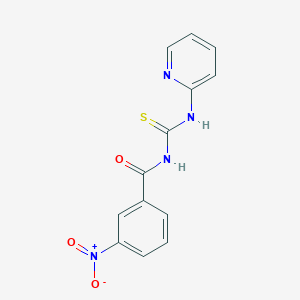
3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C13H10N4O3S. It is a derivative of benzamide, featuring a nitro group, a pyridinyl group, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Cyclization: Conditions often involve heating with a suitable catalyst.
Major Products Formed
Reduction: 3-amino-N-(pyridin-2-ylcarbamothioyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2-pyridinylmethyl)benzamide
- 3-nitro-N-(3-pyridinylcarbamothioyl)benzamide
- 3-nitro-N-(4-pyridinylcarbamothioyl)benzamide
Uniqueness
3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a pyridinyl group makes it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
66934-15-4 |
|---|---|
Molecular Formula |
C13H10N4O3S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
3-nitro-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H10N4O3S/c18-12(9-4-3-5-10(8-9)17(19)20)16-13(21)15-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,18,21) |
InChI Key |
JXVGBGHARFBXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


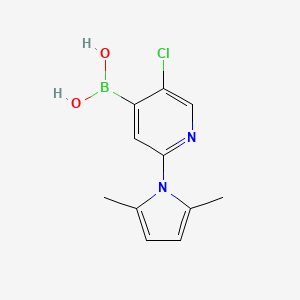
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
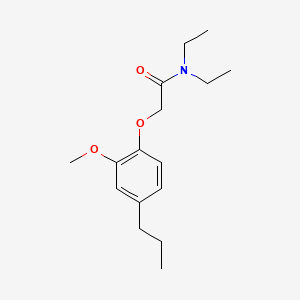
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
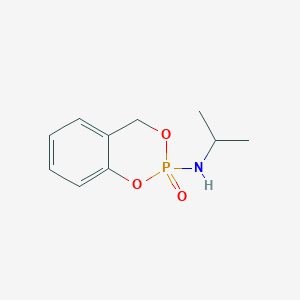
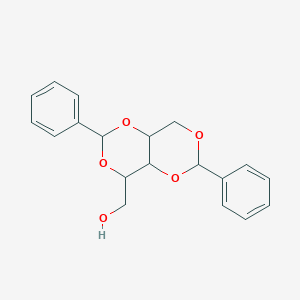
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
